1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic aromatic organic compound with the molecular formula C5H6N6. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multistep reaction starting from 1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine. The process involves the methylation of the triazole ring using methyl iodide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like alkyl halides, in the presence of a base
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction results in the formation of amines.
Substitution reactions can produce a variety of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression and has implications in cancer therapy.
Industry: The compound and its derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine exerts its effects involves the interaction with specific molecular targets. For example, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing it from demethylating histone proteins, which in turn affects gene expression and can lead to the suppression of tumor growth.
Comparison with Similar Compounds
1H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine: The parent compound without the methyl group.
1-Ethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: A similar compound with an ethyl group instead of a methyl group.
1,3,4-Triazolo[4,5-d]pyrimidin-5-amine: A structurally related triazolopyrimidine derivative.
Uniqueness: The presence of the methyl group in 1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications, contributing to advancements in chemistry, biology, medicine, and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
76357-49-8 |
---|---|
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1-methyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H6N6/c1-11-3-2-7-5(6)8-4(3)9-10-11/h2H,1H3,(H2,6,7,8) |
InChI Key |
XABBSSWNPRYDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C(N=C2N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.